molecular formula C11H11NO4S B2839813 Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide CAS No. 936074-60-1

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

Cat. No. B2839813
CAS RN: 936074-60-1
M. Wt: 253.27
InChI Key: HJJCRAVSRWXAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H11NO4S . It has been used in the synthesis of a ratiometric Schiff base fluorescent sensor, which has shown a highly sensitive and selective response to In3+ .


Synthesis Analysis

The synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide consists of a benzothiophene ring attached to an ethyl carboxylate group and an amino group . The InChI code for this compound is 1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3 .


Chemical Reactions Analysis

This compound has been used in the synthesis of a ratiometric Schiff base fluorescent sensor . The sensor exhibited a colorimetric/fluorescent dual-channel response to In3+ . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is 253.28 . It is a solid compound .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research indicates that derivatives of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide, such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been synthesized and evaluated for potential antibacterial, antifungal, and anti-inflammatory activities. Compounds derived from this chemical have shown promising biological activity, suggesting their utility in developing antimicrobial and anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Anticancer Potential

A study involving the synthesis of derivatives from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound related to Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide, explored their potential as anticancer agents. The research found that several synthesized compounds demonstrated significant antiproliferative effects against breast cancer cell lines, highlighting their potential in cancer therapy (Gad et al., 2020).

Synthetic Utility in Pharmaceutical Chemistry

Another study focused on the synthetic utility of bifunctional thiophene derivatives, including those related to Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide. This research highlighted the potential of these compounds in creating various fused and polyfunctional substituted thiophenes, which can be valuable in pharmaceutical chemistry due to their promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Development of Radioprotective Agents

Compounds derived from Ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, related to Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide, were studied for their potential radioprotective character. The research showed significant changes in serum triglycerides and phospholipids upon treatment with these compounds, suggesting their possible use in developing radioprotective agents (Heiba, Ghorab, & El-gawish, 1997).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCRAVSRWXAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.